1-(1H-Indazol-7-yl)-N-methylmethanamine
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Overview
Description
1-(1H-Indazol-7-yl)-N-methylmethanamine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This can be achieved through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which provides good yields and minimal byproducts .
Industrial Production Methods
Industrial production of indazole derivatives often employs scalable and efficient synthetic routes. For example, the use of Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling has been reported for the synthesis of indazole derivatives . These methods are advantageous due to their high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Indazol-7-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding indazole ketones or carboxylic acids.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
1-(1H-Indazol-7-yl)-N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 1-(1H-Indazol-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ by binding to their active sites . This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of the indazole family, known for its broad range of biological activities.
2H-Indazole: Another tautomeric form of indazole with similar properties but different stability.
1-(1H-Indazol-3-yl)-N-methylmethanamine: A structural isomer with the N-methylmethanamine group attached at a different position on the indazole ring.
Uniqueness
1-(1H-Indazol-7-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the N-methylmethanamine group can affect the compound’s ability to interact with molecular targets, making it distinct from other indazole derivatives.
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1H-indazol-7-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11N3/c1-10-5-7-3-2-4-8-6-11-12-9(7)8/h2-4,6,10H,5H2,1H3,(H,11,12) |
InChI Key |
PBEYCEAXYZKFEG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC2=C1NN=C2 |
Origin of Product |
United States |
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